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Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol

CAS No.: 4404-98-2

Cat. No.: B1295098

Get Quote

Executive Summary
4-Amino-4-methylpentan-2-ol (CAS: 4404-98-2), often synthesized via the reduction of

diacetone amine, represents a distinct class of sterically hindered

-amino alcohols.[1] Unlike the ubiquitous 2-amino-ethanol (MEA) or 2-amino-2-methyl-1-
propanol (AMP), this ligand features a specific 1,3-separation between the amine and hydroxyl
groups, combined with a gem-dimethyl substitution at the

-carbon relative to the amine.

This guide benchmarks 4-Amino-4-methylpentan-2-ol against standard industrial amino

alcohols. The analysis reveals that while it exhibits lower thermodynamic stability in chelation

compared to 5-membered ring formers (like MEA), its steric bulk and 6-membered chelate ring

geometry offer superior performance in specific applications such as selective metal extraction,

corrosion inhibition, and reversible CO

capture.
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Property Specification

IUPAC Name 4-Amino-4-methylpentan-2-ol

Common Names
Diacetone alcohol amine (reduced); 2-Pentanol,

4-amino-4-methyl-

CAS Number 4404-98-2

Molecular Formula

C

H

NO

Key Structural Feature

Gem-dimethyl group at C4; 1,3-distance

between -NH

and -OH

pKa (Amine)
~9.8 (Estimated based on hindered primary

amines)

Structural Diagram & Binding Mode
The following diagram illustrates the ligand's bidentate binding mode and the resulting 6-

membered chelate ring, contrasting it with the 5-membered ring of MEA.
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Target: 4-Amino-4-methylpentan-2-ol

Benchmark: Monoethanolamine (MEA)

NH2 (Hindered)

C(Me)2

Metal Ion (M)

Coordination

CH2 CH(Me) OH

Coordination

NH2 (Unhindered)
CH2

Metal Ion (M)

Coordination

CH2
OH

Coordination

Click to download full resolution via product page

Figure 1: Comparison of chelate ring sizes. The target molecule forms a 6-membered ring (left),

while MEA forms a 5-membered ring (right).

Benchmarking Performance
Coordination Chemistry: Stability vs. Selectivity
The "Chelate Effect" typically favors 5-membered rings (MEA) over 6-membered rings (4-
Amino-4-methylpentan-2-ol) due to entropy.[1] However, the Thorpe-Ingold Effect (gem-

dimethyl effect) in our target molecule pre-organizes the ligand, partially offsetting the entropy

loss.
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Feature
4-Amino-4-
methylpentan-2-ol
(Target)

Monoethanolamine
(MEA)

Implication

Chelate Ring Size 6-Membered 5-Membered

MEA forms tighter,

more stable

complexes with small

ions (Cu, Ni).[1] Target

is more flexible.

Steric Hindrance
High (Gem-dimethyl at

-C)
Low (Linear chain)

Target prevents

formation of

octahedral bis-

complexes in bulky

environments;

improves selectivity.[1]

Basicity Moderate to High High

Target is less

nucleophilic but

sufficiently basic for

proton acceptance.[1]

Lipophilicity High (C6 backbone) Low (C2 backbone)

Target is superior for

solvent extraction

(organic phase

solubility).[1]

CO Capture Potential (The Steric Advantage)
While AMP (2-amino-2-methyl-1-propanol) is the industry standard for sterically hindered

amines, 4-Amino-4-methylpentan-2-ol shares critical mechanistic advantages over

unhindered amines like MEA.[1]

MEA Mechanism: Forms stable carbamates (

).[1] Requires high energy to regenerate (strip CO

).[2]
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Hindered Amine Mechanism (Target): The steric bulk destabilizes the carbamate, favoring

hydrolysis to bicarbonate (

).

Benefit: Doubles the theoretical absorption capacity (1.0 mol CO

/mol amine vs 0.5 for MEA).

Benefit: Lower regeneration energy.[3]

Corrosion Inhibition
The target molecule acts as a mixed-type inhibitor.[1][4] The dual adsorption centers (N and O)

allow it to anchor to metal surfaces, while the hydrophobic pentane tail forms a barrier against

electrolyte penetration.

Experimental Protocols
Protocol A: Synthesis of Copper(II) Complex
Validating ligand binding capability.

Reagents:

Copper(II) Acetate Monohydrate

4-Amino-4-methylpentan-2-ol (CAS 4404-98-2)[1]

Ethanol (Absolute)[5]

Workflow:

Dissolution: Dissolve 1.0 mmol of Copper(II) Acetate in 10 mL of hot absolute ethanol.

Ligand Addition: Add 2.0 mmol of 4-Amino-4-methylpentan-2-ol dropwise while stirring.

Note: The solution should shift from blue-green to deep violet/blue, indicating N-coordination.

Reflux: Reflux the mixture for 2 hours at 78°C.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/publication/272379180_Precipitating_Amino_Acid_Solvents_for_CO2_Capture_Opportunities_to_Reduce_Costs_in_Post_Combustion_Capture
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://www.peacta.org/articles_upload/PEA_36_1_2018_35_52.pdf
https://www.benchchem.com/product/b1295098/docs?utm_src=pdf-body#benchmarking-4-amino-4-methylpentan-2-ol-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://www.researchgate.net/publication/340634431_Synthesis_And_Characterization_Of_Schiff-Base_Ligand_Derivative_From_4-Aminoantipyrine_And_Its_Transition_Metal_Complexes
https://www.benchchem.com/product/b1295098/docs?utm_src=pdf-body#benchmarking-4-amino-4-methylpentan-2-ol-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms,

reduce volume by 50% under vacuum and add diethyl ether to induce crystallization.

Characterization: Filter the solid, wash with cold ether, and dry. Analyze via IR spectroscopy

(look for shifts in

(N-H) and

(O-H) vs free ligand).

Protocol B: Comparative CO Absorption Screening
Benchmarking capacity against MEA.

Workflow:

Preparation: Prepare 30 wt% aqueous solutions of (A) MEA and (B) 4-Amino-4-
methylpentan-2-ol.

Saturation: Bubble pure CO

gas through 50 mL of each solution at 40°C at a constant flow rate (e.g., 100 mL/min).

Monitoring: Monitor the weight gain of the absorption flask over time until equilibrium

(constant weight) is reached.

Calculation:

Expectation: MEA

0.5; Target

0.8–1.0 (due to bicarbonate formation).

Mechanistic Visualization
The following diagram details the "Steric Control" mechanism that differentiates this ligand from

standard alternatives.
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Steric Control Mechanism Contrast: MEA Pathway
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Figure 2: Reaction pathway comparison. The steric bulk of the target molecule destabilizes the

carbamate intermediate, promoting hydrolysis to bicarbonate and increasing CO

loading capacity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://webbook.nist.gov/chemistry/
https://www.benchchem.com/product/b1295098?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-4-methylpentan-2-ol
https://www.mdpi.com/1996-1073/15/10/3753
https://www.researchgate.net/publication/272379180_Precipitating_Amino_Acid_Solvents_for_CO2_Capture_Opportunities_to_Reduce_Costs_in_Post_Combustion_Capture
https://www.peacta.org/articles_upload/PEA_36_1_2018_35_52.pdf
https://www.researchgate.net/publication/340634431_Synthesis_And_Characterization_Of_Schiff-Base_Ligand_Derivative_From_4-Aminoantipyrine_And_Its_Transition_Metal_Complexes
https://www.benchchem.com/product/b1295098/docs#benchmarking-4-amino-4-methylpentan-2-ol-a-technical-guide
https://www.benchchem.com/product/b1295098/docs#benchmarking-4-amino-4-methylpentan-2-ol-a-technical-guide
https://www.benchchem.com/product/b1295098/docs#benchmarking-4-amino-4-methylpentan-2-ol-a-technical-guide
https://www.benchchem.com/product/b1295098/docs#benchmarking-4-amino-4-methylpentan-2-ol-a-technical-guide
https://www.benchchem.com/product/b1295098?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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